N-(2-methylbutan-2-yl)-4-nitrobenzamide
Description
N-(2-methylbutan-2-yl)-4-nitrobenzamide is a nitroaromatic amide characterized by a branched 2-methylbutan-2-yl group attached to the amide nitrogen and a nitro group at the para position of the benzamide ring. This compound shares structural motifs with several bioactive nitrobenzamide derivatives, where the nitro group acts as a pharmacophore, influencing electronic properties and biological interactions .
Properties
IUPAC Name |
N-(2-methylbutan-2-yl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-4-12(2,3)13-11(15)9-5-7-10(8-6-9)14(16)17/h5-8H,4H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZVCCUTFIGANK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbutan-2-yl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with 2-methylbutan-2-amine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like N-hydroxybenzotriazole (HOBt) in an anhydrous solvent such as tetrahydrofuran (THF). The reaction conditions generally require stirring at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbutan-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Reduction: 4-amino-N-(2-methylbutan-2-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 4-nitro-N-(2-methylbutan-2-yl)benzoic acid.
Scientific Research Applications
N-(2-methylbutan-2-yl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methylbutan-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
*Calculated based on molecular formula C₁₂H₁₄N₂O₃.
Key Observations :
- Steric Effects : The 2-methylbutan-2-yl group offers moderate steric hindrance compared to the highly bulky diphenylethyl group in , which likely reduces crystallinity and enhances solubility in lipophilic environments.
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase the nitro group's electrophilicity, enhancing reactivity in reduction or nucleophilic substitution reactions.
- Solubility : Linear alkyl chains (e.g., phenethyl in ) improve solubility in polar solvents compared to branched or aromatic substituents.
Comparison :
Key Insights :
Stability and Metabolic Considerations
- This compound : The tert-alkyl group may slow metabolic degradation compared to smaller alkyl chains, prolonging half-life.
- N-(2,2-diphenylethyl)-4-nitrobenzamide : Aromatic groups may increase susceptibility to cytochrome P450 oxidation.
- N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide : The CF₃ group enhances metabolic stability due to strong C-F bonds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
